Sodium;oxido(oxo)alumane
Description
Contemporary Nomenclature and IUPAC Designation
The compound is most widely recognized by its common name, sodium aluminate. wikipedia.org However, within the scientific community and in chemical databases, a variety of names and identifiers are used. The International Union of Pure and Applied Chemistry (IUPAC) designates the compound as sodium;oxido(oxo)alumane. nih.gov Another systematic IUPAC name is sodium;dioxoalumanuide. elementschina.com
Various synonyms and alternative names are also prevalent in literature and commerce, including sodium metaaluminate, aluminum sodium oxide, and sodium aluminum oxide. wikipedia.orgscbt.comquora.com It is important to note that "sodium meta-aluminate" is generally considered another name for sodium aluminate, referring to the same compound with the chemical formula NaAlO2. quora.com The hydrated form is often represented as NaAl(OH)4. wikipedia.orgatamankimya.com
The molecular formula for the anhydrous compound is consistently given as NaAlO2. wikipedia.orgscbt.comnih.gov It has a molecular weight of approximately 81.97 g/mol . wikipedia.orgnih.gov The structure of anhydrous sodium aluminate consists of a three-dimensional framework of corner-linked AlO4 tetrahedra. wikipedia.orgatamankimya.com In its hydrated form, such as NaAlO2·5/4H2O, layers of AlO4 tetrahedra are linked into rings, which are held together by sodium ions and water molecules. wikipedia.orgatamankimya.com
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | nih.govamericanelements.com |
| Alternate IUPAC Name | sodium;dioxoalumanuide | elementschina.comalfachemic.com |
| Common Name | Sodium Aluminate | wikipedia.org |
| Other Synonyms | Sodium metaaluminate, Aluminum sodium oxide | wikipedia.orgquora.com |
| CAS Number | 1302-42-7, 11138-49-1 | wikipedia.orgscbt.com |
| Molecular Formula | NaAlO2 | wikipedia.orgscbt.comnih.gov |
| Molecular Weight | 81.97 g/mol | wikipedia.orgnih.gov |
| Appearance | White to light-yellowish powder | wikipedia.org |
| Melting Point | 1,650 °C (3,000 °F; 1,920 K) | wikipedia.org |
| Structure | Orthorhombic (anhydrous) | wikipedia.org |
Foundational Academic Context and Research Significance
This compound, or sodium aluminate, holds considerable significance in various fields of academic research due to its chemical properties and reactivity. Its utility is largely attributed to its basic nature and high reactivity in aqueous solutions. ijsr.net Research into this compound spans materials science, environmental engineering, and catalysis, among other disciplines.
A significant area of research focuses on the synthesis of advanced materials . Sodium aluminate is a key precursor in the synthesis of zeolites, which are microporous aluminosilicate (B74896) minerals used as catalysts and adsorbents. researcher.liferesearchgate.netcore.ac.ukresearchgate.netbohrium.comesdm.go.id Research has explored its use in producing various types of zeolites, including LTA (Linde Type A), FAU (Faujasite), SOD (Sodalite), and GIS (Gismondine) frameworks, by reacting it with silica (B1680970) sources under hydrothermal conditions. researcher.lifecore.ac.uk Studies have investigated how parameters such as Si/Al ratio, reaction time, and temperature influence the resulting zeolite's structure and crystallinity. core.ac.ukesdm.go.id Furthermore, research has demonstrated the synthesis of mesoporous alumina (B75360) from supersaturated sodium aluminate solutions, a process with potential for creating advanced adsorbents and catalyst supports. rsc.org Another novel application is its use as an aluminum source for the synthesis of aluminum nitride (AlN) powder, a material with high thermal conductivity, at lower temperatures than conventional methods. mdpi.com
In the field of environmental science , sodium aluminate is extensively studied for water and wastewater treatment. lierchemexis.com It serves as a coagulant aid, enhancing the removal of suspended particles, color, and some heavy metals from water. lierchemexis.comaphapublications.org Research has shown its effectiveness in removing dissolved silica and phosphates from water, often in conjunction with other coagulants like aluminum sulfate (B86663). aphapublications.orgresearchgate.netrjeec.ro Studies have demonstrated high removal efficiencies for pollutants in industrial wastewater, such as from tanneries, achieving significant reductions in chemical oxygen demand (COD), biochemical oxygen demand (BOD5), chromium (Cr VI), and total suspended solids (TSS). doaj.org Its use is considered a sustainable option due to cost-effectiveness and minimization of sludge production. researchgate.net
In catalysis , sodium aluminate is investigated as a solid base catalyst. nih.govjst.go.jpacs.orgacs.org Research has highlighted its high activity in the transesterification of triglycerides from sources like waste mutton fat and vegetable oils to produce biodiesel. nih.govjst.go.jpacs.orgacs.orgresearchgate.net Studies have shown that it can achieve high conversion rates (e.g., 97% conversion to biodiesel in under 90 minutes) and can tolerate some moisture content. nih.gov Its performance has been compared favorably to other solid base catalysts, attributed to a high concentration of strong basic sites. acs.orgacs.org Research also indicates it operates as a true heterogeneous catalyst with good recyclability. acs.orgacs.org
Within construction and building materials research , sodium aluminate is studied for its role in accelerating the setting and hardening of concrete and other cementitious materials. lpnu.uamdpi.comresearchgate.net Investigations into its effect on phosphogypsum-based cementitious materials have shown that it can significantly enhance early compressive strength. mdpi.com For instance, the addition of 1 wt.% sodium aluminate increased the 3-day compressive strength by over 580%. mdpi.com The mechanism is attributed to its ability to provide sufficient aluminum components at the early stage of hydration, promoting the formation of ettringite and C-A-S-H gel. mdpi.com Similarly, in alkali-activated slag systems, it has been found to optimize setting times and improve compressive strength by influencing the formation of cross-linked gel hydration products. researchgate.net
Finally, the fundamental synthesis methods of sodium aluminate itself are a subject of research, with goals of improving efficiency and purity. ijsr.net While traditional manufacturing involves dissolving aluminum hydroxide (B78521) in caustic soda at high temperatures, research has explored more energy-efficient routes like combustion synthesis. wikipedia.orgijsr.net This method, involving an exothermic redox reaction, can produce highly crystalline and pure sodium aluminate rapidly. ijsr.net
Properties
Molecular Formula |
AlNaO2 |
|---|---|
Molecular Weight |
81.970 g/mol |
IUPAC Name |
sodium;oxido(oxo)alumane |
InChI |
InChI=1S/Al.Na.2O/q;+1;;-1 |
InChI Key |
DEVGNDIPNXUFLZ-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Al]=O.[Na+] |
Origin of Product |
United States |
Synthesis and Preparation Methodologies
Solution-Based Synthesis Routes
Solution-based methods are common for the industrial production of sodium aluminate, often involving the reaction of aluminum sources with caustic alkali solutions.
The manufacturing of sodium aluminate frequently involves the dissolution of aluminum hydroxide (B78521), typically in the form of gibbsite (γ-Al(OH)₃), in a caustic soda (sodium hydroxide, NaOH) solution. wikipedia.orgatamanchemicals.com This process is a key step in the Bayer process for alumina (B75360) production. ysxbcn.commdpi.com The dissolution reaction can be represented as:
Al(OH)₃ + NaOH → NaAlO₂ + 2H₂O. osti.gov
The kinetics of this dissolution are influenced by several factors, including temperature, NaOH concentration, and the physical properties of the aluminum hydroxide. The rate of dissolution generally increases with higher temperatures and greater sodium hydroxide concentrations. researchgate.netscilit.com For instance, dissolving aluminum hydroxide (gibbsite) in a 20–25% aqueous NaOH solution near the boiling point is a common industrial practice. wikipedia.orgatamanchemicals.com Using more concentrated NaOH solutions can result in a semi-solid product. wikipedia.orgatamanchemicals.com
Research has shown that the dissolution mechanism is complex, involving surface reactions on the mineral. osti.govpnnl.gov The process is influenced by the crystal structure of the aluminum hydroxide; for example, gibbsitic bauxite (B576324) with a smaller single crystal size and larger interplanar distance dissolves more readily than pure gibbsite due to more crystal defects. researchgate.net The activation energy for the dissolution of gibbsitic bauxite has been calculated at 99.144 kJ/mol, compared to 115.149 kJ/mol for pure gibbsite, indicating that less energy is required to dissolve the bauxite form. researchgate.netresearchgate.net Other studies have reported activation energies for gibbsite dissolution around 110 kJ/mol. researchgate.net The process is generally considered to be controlled by the chemical reaction at the surface. researchgate.net
Table 1: Activation Energies for Aluminum Hydroxide Dissolution
| Material | Activation Energy (kJ/mol) | Controlling Step |
|---|---|---|
| Gibbsitic Bauxite | 99.144 researchgate.net | Chemical Reaction |
| Pure Gibbsite | 115.149 researchgate.netresearchgate.net | Chemical Reaction |
| Boehmite | 79.178 ysxbcn.com | First-Order Reaction |
| Diaspore | 73.858 ysxbcn.com | 1.5-Order Reaction |
Molecular dynamics simulations have provided deeper insights, suggesting that the specific arrangement of ions at the gibbsite-water interface, including the formation of surface ion pairs, is a key element of the dissolution mechanism. researchgate.netchemrxiv.org Changing the pH from neutral to alkaline significantly reduces the energy barrier for the detachment of aluminum monomers from the crystal surface. pnnl.gov
Sodium aluminate is also formed from the highly exothermic reaction of elemental aluminum, an amphoteric metal, with a sodium hydroxide solution. wikipedia.orgquora.com This reaction is vigorous once initiated and is characterized by the rapid evolution of hydrogen gas. wikipedia.orgquora.com
2Al + 2NaOH + 2H₂O → 2NaAlO₂ + 3H₂. wikipedia.orgquora.com
However, the actual species produced in the aqueous solution is more accurately represented as the tetrahydroxoaluminate(III) ion, [Al(OH)₄]⁻. wikipedia.orgquora.com Therefore, a more precise representation of the reaction in solution is:
2Al + 2NaOH + 6H₂O → 2Na[Al(OH)₄] + 3H₂. quora.com
The rate of this reaction is strongly dependent on the temperature and the concentration of the alkali solution. scilit.comresearchgate.net The process involves the dissolution of the protective aluminum oxide (Al₂O₃) layer on the metal surface, followed by the reaction of the aluminum metal itself. osti.govresearchgate.net
Solid sodium aluminate can be recovered from a supersaturated solution through controlled precipitation. The characteristics of the final product, such as particle size and crystal structure, are highly dependent on the precipitation conditions. unal.edu.coresearchgate.net Key variables in this process include temperature, cooling rate, seeding, and the chemical composition of the solution. mdpi.comresearchgate.netshahroodut.ac.ir
In the Bayer process, the precipitation of gibbsite (Al(OH)₃) is a rate-limiting step and is typically achieved by cooling the supersaturated sodium aluminate solution and adding seed crystals. mdpi.com The growth rate of the crystals is proportional to the square of the supersaturation. researchgate.net
Several factors influence the final product:
Temperature: Higher temperatures can favor the formation of different crystalline phases. For example, in some processes, higher temperatures (e.g., 70°C) favor the formation of gibbsite, while lower temperatures promote bayerite. mdpi.com
Seeding: The use of active seed crystals with a high specific surface area can significantly increase the degree and rate of precipitation. mdpi.com The amount of seed added also impacts the precipitation rate. mdpi.com
Additives: The addition of certain surfactants or impurities can modify the physical-chemical properties of the solution, such as surface tension and viscosity, thereby influencing the particle size and strength of the precipitated product. researchgate.net911metallurgist.com
pH and Concentration: The pH of the system and the concentration of reactants are critical. unal.edu.co In carbonation-based precipitation, where CO₂ is used to lower the pH, the concentration of sodium carbonate is a key factor in determining whether alumina hydrates or other compounds like dawsonite (B1143670) are precipitated. mdpi.comresearchgate.net
One method involves spray drying the sodium aluminate solution to obtain a solid product. atamanchemicals.comazom.com Another approach is controlled precipitation where a precipitating agent, like NaOH, is slowly added to an aluminum salt solution, such as aluminum nitrate (B79036). unal.edu.co This method allows for careful control over nucleation and particle growth. unal.edu.co
High-Temperature and Combustion Synthesis Approaches
High-temperature methods offer alternative routes to produce sodium aluminate, often yielding crystalline materials rapidly.
Self-Propagating High-Temperature Synthesis (SHS), also known as combustion synthesis, is a rapid and energy-efficient technique for producing various ceramic and inorganic materials, including sodium aluminate. ijsr.netijsr.netwikipedia.org This method utilizes a highly exothermic reaction that, once initiated, propagates through the reactants in the form of a combustion wave. researchgate.netcore.ac.uk
The process typically involves a mixture of an oxidizer and a fuel. For sodium aluminate synthesis, common precursors include sodium nitrate (NaNO₃) as the oxidizer and aluminum nitrate (Al(NO₃)₃·9H₂O) as the aluminum source, with a fuel like urea (B33335) (CO(NH₂)₂) or honey. ijsr.netijfmr.comijfmr.com The reactants are mixed, often in an aqueous solution, and heated to an ignition temperature (e.g., 300-450°C). ijsr.netijfmr.com A self-sustaining reaction then occurs, producing a voluminous, foamy solid product. ijsr.netijfmr.com
Key advantages of this method include:
Speed and Energy Efficiency: The reaction is completed in minutes, requiring significantly less external energy than conventional furnace-based methods. ijsr.netwikipedia.org
High Product Purity and Crystallinity: The high temperatures generated during combustion promote the formation of well-defined, crystalline materials, often eliminating the need for subsequent calcination steps. ijsr.netijsr.net X-ray diffraction (XRD) analysis of sodium aluminate produced by this method confirms a highly crystalline, single-phase monoclinic structure. ijsr.net
Table 2: Reactants in Combustion Synthesis of Sodium Aluminate
| Aluminum Source | Sodium Source | Fuel | Ignition Temperature (°C) | Resulting Product |
|---|---|---|---|---|
| Aluminum Nitrate ijsr.netijfmr.com | Sodium Nitrate ijsr.netijfmr.com | Urea ijsr.net | ~300 ijsr.net | Crystalline NaAlO₂ ijsr.net |
| Aluminum Nitrate ijfmr.com | Sodium Nitrate ijfmr.com | Honey ijfmr.com | 450 ijfmr.com | NaAlO₂ Nanoparticles ijfmr.com |
Sodium aluminate can also be prepared via solid-state reactions at elevated temperatures, which involve the direct reaction between solid precursors without a solvent. azom.com
A common pathway is the reaction between aluminum oxide (Al₂O₃) and sodium carbonate (Na₂CO₃) at temperatures around 900-1100°C. researchgate.net The formation of NaAlO₂ versus other sodium aluminate compounds like NaAl₁₁O₁₇ depends on the molar ratio of the reactants. deepdyve.com A lower alumina-to-soda ratio favors the formation of NaAlO₂. deepdyve.com
Another solid-state method involves reacting subdivided aluminum hydrate (B1144303) (Al(OH)₃) directly with solid sodium hydroxide. atamanchemicals.comazom.comgoogle.com This reaction can be carried out at temperatures above the melting point of caustic soda but below 600°C. atamanchemicals.comazom.com The process can proceed even without the fusion of the caustic soda, with the reaction occurring directly between the solid materials to form a granular product. google.com
The crystal structure of sodium aluminate can evolve with temperature. For example, in the presence of carbon under a nitrogen atmosphere, β-NaAlO₂ can transform to γ-NaAlO₂ at 800-1100°C, and at higher temperatures (1200-1400°C), it can decompose and rearrange to form phases like β-Al₂O₃ and η-Al₂O₃ before reacting further. mdpi.com
Specialized Synthesis for Advanced Materials and Composites
Sodium aluminate serves as a fundamental component in the fabrication of various advanced materials due to its reactive nature and the aluminate species it provides in solution. Its application ranges from the production of high-surface-area nanoparticles to the activation of cementitious systems.
Synthesis of Pseudoboehmite and Gamma-Alumina Nanoparticles via Carbon Dioxide Neutralization of Sodium Aluminate Solution
The neutralization of a sodium aluminate (NaAlO₂) solution with carbon dioxide (CO₂) is a highly economical and environmentally conscious technique for the commercial production of pseudoboehmite (PB) and its subsequent calcined product, gamma-alumina (γ-Al₂O₃). researchgate.netmdpi.com This method is advantageous as it often utilizes intermediate products and exhaust gases from industrial alumina production. researchgate.net The process involves the reaction of gaseous CO₂ with an aqueous solution of NaAlO₂, leading to the precipitation of aluminum hydroxide in the form of pseudoboehmite, a precursor to γ-Al₂O₃. rsc.org
Research has demonstrated that the physicochemical properties of the resulting nanoparticles, such as surface area, pore volume, and pore size, can be precisely controlled by manipulating synthesis parameters. rsc.org Key parameters include the final pH of the solution, reactant concentrations, gas flow rate, and aging temperature and time. rsc.orgresearchgate.net For instance, rapidly reducing the final pH to below 9 during the CO₂ neutralization process can yield pseudoboehmite with loosely packed, fibrous particles. researchgate.net
To enhance the efficiency and control of this synthesis, specialized reactors have been developed. A membrane-dispersion microstructured reactor, for example, facilitates the creation of CO₂ microbubbles, which increases the gas-liquid mass transfer rate. acs.org These microbubbles can also act as templates, leading to the formation of pseudoboehmite with a large pore volume and average pore diameter. acs.org Similarly, a cross-flow rotating packed bed (CF-RPB) can shear the NaAlO₂ solution into fine filaments and droplets, ensuring full contact with the CO₂ gas and enabling a continuous production process. mdpi.com
The subsequent calcination of the synthesized pseudoboehmite at temperatures typically between 550°C and 900°C transforms it into γ-Al₂O₃, a material widely used as a catalyst support in the chemical and petrochemical industries. researchgate.netrsc.orgacs.org The properties of the final γ-Al₂O₃ are directly inherited from its pseudoboehmite precursor.
Table 1: Research Findings on Pseudoboehmite (PB) and γ-Alumina (γ-Al₂O₃) Synthesis via CO₂ Neutralization
| Reactor Type | Precursor/Product | Optimal Conditions | Resulting Properties | Source |
| Membrane-Dispersion Microstructured Reactor | Pseudoboehmite (PB) | Final pH: 9.4 - 10.5 | Specific Surface Area: 548.5 m²/g; Pore Volume: 2.22 mL/g; Average Pore Diameter: 16.2 nm | acs.org |
| Semi-batch Membrane Dispersion Microstructured Reactor | Pseudoboehmite (PB) | Varied synthesis parameters | Max. BET Surface Area: ~365 m²/g; Max. Pore Volume: 1.08 cm³/g; Average Pore Size: 155 Å | rsc.org |
| Cross-Flow Rotating Packed Bed (CF-RPB) | Pseudoboehmite (PB) | NaAlO₂ conc.: 0.1 mol/L; Gas-liquid ratio: 3:1; Rotating speed: 600 rpm | Specific Surface Area: 505 m²/g; Pore Volume: 1.102 cc/g | mdpi.com |
| Conventional Stirred Tank | γ-Alumina (γ-Al₂O₃) | Calcining PB at 600°C - 900°C | Pore Volume: 0.43 - 0.74 mL/g; Pore Peak: 4.9 - 19.3 nm | researchgate.net |
Fabrication of Meta-Aluminate Intercalated Hydrotalcites
Hydrotalcites, also known as layered double hydroxides (LDHs), are materials with a unique layered structure that allows for the intercalation of various anions between positively charged brucite-like layers. researchgate.netnih.gov The intercalation of meta-aluminate (AlO₂⁻) anions into a hydrotalcite structure creates advanced materials with potential applications in areas like water purification. mdpi.com
The fabrication of meta-aluminate intercalated hydrotalcites can be achieved through different synthesis routes. A conventional two-step method involves first constructing a mafic-modified hydrotalcite (e.g., Mg-Fe LDH) via coprecipitation and roasting, followed by a second aging step where the material is reconstituted in a sodium meta-aluminate solution. mdpi.com
More recently, a facile and affordable one-step synthesis procedure has been developed. mdpi.com In this method, the necessary metal salts (e.g., Fe(NO₃)₃·9H₂O and MgCl₂·6H₂O) are added directly to an alkaline solution containing sodium meta-aluminate (NaAlO₂). mdpi.com The mixture is heated and stirred, followed by an aging and crystallization period. mdpi.com This one-step approach has been shown to produce a uniform lamellar configuration and can result in materials with enhanced performance, such as a higher adsorption capacity for certain pollutants compared to materials synthesized via the two-step process. mdpi.com The synthesis generally employs a coprecipitation method where a solution of metal salts is added to an alkaline solution to induce the formation of the layered structure. jocpr.comorientjchem.org
Table 2: Comparison of Synthesis Methods for Meta-Aluminate Intercalated Hydrotalcite (LDH)
| Synthesis Method | Description | Reactants (Example) | Key Findings | Source |
| Two-Step (Conventional) | 1. Coprecipitation and roasting of Mg-Fe LDH. 2. Aging in meta-aluminate solution. | Mg-Fe salts, NaOH, followed by NaAlO₂ solution. | Produces well-crystallized LDH. Adsorption capacity for bromate: 0.90 mg/g. | mdpi.com |
| One-Step (Novel) | Direct addition of metal salts to an alkaline solution of NaAlO₂. | NaAlO₂, Fe(NO₃)₃·9H₂O, MgCl₂·6H₂O, NaOH. | More facile and affordable. Results in a more uniform lamellar configuration and superior performance (adsorption capacity for bromate: 0.97 mg/g). | mdpi.com |
Preparation Mechanisms of Sodium Aluminate-Activated Limestone-Based Cementitious Materials
Sodium aluminate (NaAlO₂) plays a crucial role as an activator in the development of sustainable, low-carbon cementitious materials based on limestone powder. tandfonline.comresearchgate.net In these systems, limestone (calcium carbonate, CaCO₃), which typically has low reactivity in ordinary Portland cement, is chemically activated by the addition of NaAlO₂. tandfonline.comd-nb.info
The primary mechanism involves sodium aluminate significantly increasing the alkalinity of the cement's pore solution. tandfonline.com This high-pH environment enhances the dissolution and reactivity of the limestone fines. tandfonline.commdpi.com The dissolved carbonate ions from the limestone then react with the aluminate ions supplied by the NaAlO₂ and calcium ions present in the system. This reaction leads to the formation of carboaluminate hydrates, primarily monocarboaluminate (Ca₄Al₂(CO₃)(OH)₁₂·5H₂O, or C₄AcH₁₁), which act as the main binding phases in the hardened material. tandfonline.com
Table 3: Effect of Sodium Aluminate (SA) on Cementitious Systems
| Cement System | Role of Sodium Aluminate (SA) | Key Hydration Products | Impact on Properties | Source |
| Limestone Fines-Based Carboaluminate Cementitious Material (CACM) | Increases alkalinity, enhances limestone reactivity. | Monocarboaluminate (C₄AcH₁₁), Aluminum Hydroxide (AH₃). | Promotes stable phase formation, reduces metastable phases, improves high-temperature stability. | tandfonline.com |
| Phosphogypsum-Based Cementitious Materials (PBCMs) | Provides active aluminum source, creates alkaline environment. | Ettringite (AFt), C-A-S-H gel. | Accelerates early hydration, shortens setting time, significantly enhances early strength. | mdpi.com |
| Supersulfate Cement (SSC) | Enhances early alkalinity. | Ettringite (AFt). | Accelerates hydration, reduces setting time (e.g., 2% SA reduces initial setting time by 76%), increases viscosity. | mdpi.com |
Advanced Structural Characterization and Speciation
Anhydrous and Hydrated Crystalline Structures
The solid-state forms of sodium aluminate are characterized by distinct crystalline arrangements of aluminate tetrahedra, influenced by the presence or absence of water of hydration.
Anhydrous sodium aluminate (NaAlO₂) is a white crystalline solid characterized by a robust three-dimensional framework. atamanchemicals.comwikipedia.org This framework is constructed from AlO₄ tetrahedra that are linked at their corners. atamanchemicals.comwikipedia.orgatamankimya.comataman-chemicals.com Structural analysis has determined that this anhydrous form is isostructural with β-NaFeO₂. osti.govresearchgate.net The compound crystallizes in the orthorhombic crystal system, specifically in the Pna2₁ space group. osti.gov This arrangement forms a stable, repeating lattice that defines the macroscopic properties of the anhydrous material.
In its hydrated form, such as NaAlO₂·5/4H₂O, sodium aluminate adopts a distinctly different, layered structure. atamanchemicals.comwikipedia.org The basic structural unit consists of single layers composed of corner-sharing AlO₄ tetrahedra, which are joined together to form four- and eight-membered rings. osti.govresearchgate.net These layers are held together by sodium ions and water molecules located in the interlayer regions. atamanchemicals.comatamanchemicals.comatamankimya.com The water molecules form hydrogen bonds with the oxygen atoms of the AlO₄ tetrahedra, further stabilizing the layered arrangement. atamanchemicals.comwikipedia.org One oxygen atom in each AlO₄ tetrahedron is part of a hydroxyl group that points into the interlayer space. osti.govresearchgate.net The crystal structure of NaAlO₂·5/4H₂O has been identified as belonging to the acentric primitive tetragonal space group P42₁m. osti.gov
Crystallographic Data for Sodium Aluminate Forms
| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Key Structural Feature |
|---|---|---|---|---|---|
| Anhydrous Sodium Aluminate | NaAlO₂ | Orthorhombic | Pna2₁ | a = 5.3871, b = 7.0320, c = 5.2180 osti.gov | 3D framework of corner-linked AlO₄ tetrahedra. atamanchemicals.comwikipedia.org |
| Hydrated Sodium Aluminate | NaAlO₂·5/4H₂O | Tetragonal | P42₁m | a = 10.53396, c = 5.33635 osti.gov | Layers of AlO₄ tetrahedra joined into rings. atamanchemicals.comwikipedia.org |
Sodium aluminate exhibits polymorphism, existing in different crystalline phases depending on conditions. rsc.orgnih.gov The common anhydrous form, β-NaAlO₂, possesses an orthorhombic structure. wikipedia.orgrsc.org A high-pressure trigonal polymorph, α-NaAlO₂, has also been described. rsc.orgnih.gov The hydrated form, NaAlO₂·5/4H₂O, is known to have a tetragonal crystal structure. osti.govunal.edu.co The transformation between these phases is notable; for instance, the dehydration of the tetragonal hydrated form leads directly to the orthorhombic anhydrous structure without intermediate phases, a process that is reversible upon rehydration. osti.govresearchgate.net The study of these polymorphs is critical for applications where specific crystal structures may influence reactivity and physical properties. rsc.orgnih.gov
Known Polymorphs of Sodium Aluminate
| Phase | Formula | Crystal System | Conditions |
|---|---|---|---|
| β-NaAlO₂ | NaAlO₂ | Orthorhombic | Standard anhydrous form. rsc.org |
| α-NaAlO₂ | NaAlO₂ | Trigonal | High pressure. rsc.orgnih.gov |
| Hydrated Phase | NaAlO₂·5/4H₂O | Tetragonal | Hydrated conditions. osti.govunal.edu.co |
Solution-State Speciation and Structural Elucidation
When dissolved in water, particularly under alkaline conditions, the structure of sodium aluminate transforms into various ionic species. The distribution and characterization of these species are fundamental to understanding the chemistry of aluminate solutions.
In aqueous solutions, especially those that are strongly alkaline, the predominant aluminum-containing species is the tetrahydroxoaluminate ion, [Al(OH)₄]⁻. ataman-chemicals.comresearchgate.net Structural analysis using techniques such as X-ray diffraction and NMR spectroscopy confirms that each aluminum atom is tetrahedrally coordinated by four oxygen atoms from hydroxyl groups. acs.orgquora.com This tetrahedral anion is the primary form in which aluminum exists in the alkaline solutions used in various industrial processes. ataman-chemicals.comchemguide.co.uk The formation of Na[Al(OH)₄] is a key reaction when aluminum metal or aluminum hydroxide (B78521) dissolves in sodium hydroxide solution. chemguide.co.ukquora.comyou-iggy.com
While the [Al(OH)₄]⁻ monomer is predominant, evidence suggests the existence of oligomeric and polymeric aluminate ions in concentrated solutions. atamankimya.comresearchgate.net A key dimeric species identified in alkaline solutions is the [Al₂O(OH)₆]²⁻ ion, which can be envisioned as two Al(OH)₄ tetrahedra sharing a corner (an oxygen atom). researchgate.netosti.gov The presence of such oligomers has been inferred to explain the properties of supersaturated aluminate solutions. researchgate.net Raman spectroscopy has also provided evidence for the formation of oligomeric species as aluminate concentration increases. osti.gov However, the definitive characterization and quantification of these higher-order polymers, such as hexameric complexes, remain challenging, as they may only exist in very small quantities and are difficult to detect with current analytical methods. researchgate.net The formation of more complex polymeric anions is also known in related solid-state compounds like Na₇Al₃O₈ and Na₁₇Al₅O₁₆. wikipedia.orgatamankimya.com
Principal Aluminate Species in Aqueous Solution
| Species | Formula | Description | Conditions for Predominance |
|---|---|---|---|
| Tetrahydroxoaluminate | [Al(OH)₄]⁻ | Tetrahedral monomer. quora.com | Predominant species in alkaline aqueous solutions. ataman-chemicals.comacs.org |
| Dimeric Aluminate | [Al₂O(OH)₆]²⁻ | Dimer of two corner-sharing aluminate tetrahedra. researchgate.net | Concentrated alkaline solutions. researchgate.netosti.gov |
Advanced Spectroscopic and Diffraction Methodologies
X-ray diffraction (XRD) is a fundamental technique for determining the phase and crystal structure of solid sodium aluminate. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, information about the arrangement of atoms in the crystal lattice can be obtained.
XRD analysis has been used to confirm the synthesis of highly crystalline, single-phase monoclinic sodium aluminate prepared by methods such as combustion synthesis. ijsr.netijsr.net The sharp and intense diffraction peaks in the XRD pattern are indicative of a well-defined crystalline structure. ijsr.net The crystal structure of hydrated sodium aluminate, NaAlO2·5/4H2O, has been elucidated, revealing a basic unit composed of a single layer of corner-sharing AlO4 tetrahedra. myu-group.co.jp
In solution, X-ray diffraction has been used to study the structure of aqueous sodium aluminate solutions. These studies have shown that, on average, each aluminum atom is surrounded by four oxygen atoms, confirming the predominance of the tetrahedral Al(OH)4- species. acs.org Detailed analysis also indicates a contraction of the Al-O bond distance with increasing aluminate concentration. acs.org
Selected Area Electron Diffraction (SAED) is another powerful technique that can be used to determine the crystal structure of materials, often at a very localized, nanoscale level. While not as commonly cited in the general literature for sodium aluminate as XRD, it is a valuable tool in materials science for identifying crystalline phases in complex mixtures.
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for probing the local chemical environment of specific atomic nuclei. For sodium aluminate, 27Al and 23Na NMR are particularly informative.
27Al NMR: The 27Al nucleus is 100% abundant and its chemical shift is highly sensitive to the coordination environment of the aluminum atom. This makes 27Al NMR ideal for distinguishing between tetrahedral and octahedral aluminum species in both solution and solid states. pnnl.govoptica.org
In Solution: In alkaline aluminate solutions, a single peak is typically observed in the 27Al NMR spectrum, corresponding to the tetrahedral [Al(OH)4]- ion. nih.gov The chemical shift of this peak can be influenced by factors such as the concentration of hydroxide and the type of cation present, with shifts being attributed to ion-pairing effects. nih.gov In situ 27Al MAS NMR has been used to track the dissolution of aluminum hydroxide (octahedral Al) into tetrahedral aluminate in solution. osti.gov
In Solid-State: 27Al MAS NMR is used to identify the coordination geometry of aluminum in solid sodium (hydroxy)aluminates. optica.org Distinct chemical shift ranges are characteristic of tetrahedral and octahedral aluminum sites. optica.org For example, in the crystallization of gibbsite, high-field 27Al MAS NMR can detect transitional tetrahedral and pentahedral aluminum species alongside the dominant octahedral aluminum of the final product. pnnl.gov The spectrum of crystalline sodium aluminate typically shows a sharp resonance around 78.3 ppm, indicative of tetrahedral aluminum. researchgate.net
23Na NMR: 23Na NMR provides information about the environment of the sodium ions. The linewidth of the 23Na resonance is sensitive to changes in the electric field gradient at the sodium nucleus, which in turn is affected by the symmetry of its surroundings and its interactions with neighboring ions and solvent molecules. cdnsciencepub.comcdnsciencepub.com
In Solution: Studies of sodium tetraethylaluminate have shown that the 23Na NMR linewidth is related to the formation of complexes and the solution viscosity. cdnsciencepub.com In aluminosilicate (B74896) glasses, the 23Na chemical shift moves to lower frequencies with increasing Si/Al ratio, suggesting an increase in the average Na-O distance. researchgate.net
In Solid-State: High-field 23Na MAS NMR is an effective probe of the Na+ environment in materials like aluminosilicate glasses, providing information on the distribution of chemically and topologically distinct sodium sites. researchgate.net
| NMR Nucleus | Application | Key Findings | Source(s) |
| 27Al | Solution & Solid-State Speciation | Distinguishes between tetrahedral and octahedral Al coordination. Tracks dissolution and precipitation processes. | nih.govpnnl.govrsc.orgoptica.orgosti.gov |
| 23Na | Ion Environment and Pairing | Linewidth and chemical shift provide insights into Na+ complexation, hydration, and local structure. | cdnsciencepub.comcdnsciencepub.comresearchgate.net |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that probe the molecular vibrations of a substance. The resulting spectra provide a "fingerprint" that is characteristic of the specific chemical bonds and molecular structure.
In the study of sodium aluminate, IR and Raman spectroscopy have been used extensively to characterize the aluminate species present in both solution and solid states.
Solution Studies: In dilute aluminate solutions, Raman spectra show a single sharp peak around 620 cm-1, which is attributed to the symmetric stretching vibration of the tetrahedral Al(OH)4- ion. aqw.com.au As the concentration increases, new peaks can develop, suggesting the presence of other species, potentially oligomeric or polymeric anions. aqw.com.auoptica.org Changes in IR spectra, such as shifts in band frequencies and the appearance of new bands, correlate well with Raman data and are consistent with an equilibrium between multiple aluminate species in concentrated solutions. optica.org
Solid-State Studies: In solid sodium (hydroxy)aluminates, characteristic Raman and IR vibration frequencies have been identified for both tetrahedral and octahedral aluminum sites. optica.org For example, tetrahedral sites show a Raman peak around 440 cm-1 and IR bands at approximately 823 cm-1 and 540 cm-1. murdoch.edu.au Octahedral sites exhibit a Raman peak in the 490-500 cm-1 range and an IR band around 728 cm-1. optica.orgmurdoch.edu.au It is important to note that the vibrational spectra of the solid-state materials can differ significantly from those of the aqueous solutions. murdoch.edu.au
Simulated Raman and IR spectra from molecular dynamics have highlighted that different aluminate species, such as the monomer Al(OH)4- and the dimer Al2O(OH)62-, can have multiple overlapping bands, making definitive speciation from experimental spectra alone a significant challenge. osti.gov
| Spectroscopic Technique | Characteristic Vibrational Frequencies (cm⁻¹) | Interpretation | Source(s) |
| Raman | ~620 (in dilute solution) | Symmetric stretch of tetrahedral Al(OH)₄⁻ | aqw.com.au |
| ~440 (solid) | Tetrahedral Al sites | optica.orgmurdoch.edu.au | |
| 490-500 (solid) | Octahedral Al sites | optica.orgmurdoch.edu.au | |
| Infrared (IR) | ~823 and ~540 (solid) | Tetrahedral Al sites | optica.orgmurdoch.edu.au |
| ~728 (solid) | Octahedral Al sites | optica.orgmurdoch.edu.au |
UV-Visible Spectroscopy for Electronic Transitions and Species Identification
UV-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule or ion, providing information about the species present in a solution. For sodium aluminate solutions, UV-Vis spectra are instrumental in identifying the various aluminate species that exist under different conditions, particularly varying concentrations and alkalinity.
Research into the UV spectra of sodium aluminate solutions has identified distinct absorption bands that correspond to different aluminate ion structures. ysxbcn.com In solutions with sodium oxide concentrations ranging from 59 to 409 g/L, three primary bands are typically observed. ysxbcn.comresearchgate.net Two intense bands centered at approximately 220 nm and 266 nm are attributed to the electronic transitions (from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) of tetrahedral aluminate ions, such as [Al(OH)₄]⁻. ysxbcn.com
A significant finding is the appearance of a broad, low-intensity band around 370 nm, which is not always present. ysxbcn.comresearchgate.net The intensity of this peak is strongly dependent on high hydroxide concentration and high caustic ratios. ysxbcn.com Its presence is considered evidence for a new species of aluminate ion with a coordination number of 6, likely an octahedral species such as [Al(OH)₆]³⁻. ysxbcn.comresearchgate.net This peak's emergence is specifically noted when the solutions are prepared by dissolving aluminum trihydroxide in sodium hydroxide. ysxbcn.com In other studies, particularly on sodium aluminate nanophosphors, a strong absorption peak has been noted at 210 nm, from which a band gap energy of 4.148 eV was calculated. ijfmr.com
UV-Visible Absorption Bands for Aluminate Species
| Approximate Wavelength (nm) | Attributed Species/Transition | Conditions/Notes | Reference |
|---|---|---|---|
| 210 | Strong absorption in NaAlO₂ nanophosphor | Used to calculate a band gap of 4.148 eV | ijfmr.com |
| 220 | Electronic transition in aluminate ions | Observed in caustic solutions | ysxbcn.com |
| 266 | Electronic transition in [Al(OH)₄]⁻ ions | Observed in caustic solutions | ysxbcn.com |
| 370 | Evidence for a new aluminate species (coordination number 6) | Favored by high hydroxide concentration and caustic ratio | ysxbcn.comresearchgate.net |
Solution X-ray Diffraction (SXD) for Local Structure and Hydration Shells
Solution X-ray Diffraction (SXD) is a critical technique for determining the local atomic arrangement and hydration structures of ions in solution. For aqueous sodium aluminate solutions, SXD studies have provided definitive evidence for the coordination environment of the aluminum atom.
Structural analysis of alkaline sodium aluminate solutions by SXD confirms that, on average, each aluminum atom is surrounded by four oxygen atoms. murdoch.edu.au This finding indicates the clear predominance of the tetrahedral aluminate species, [Al(OH)₄]⁻(aq), in these solutions. murdoch.edu.au Detailed analysis through least-squares fitting of the diffraction data reveals a significant contraction of the aluminum-oxygen (Al-O) bond distance as the concentration of aluminate increases. murdoch.edu.au This suggests a change in the ionic interactions and local structure at higher concentrations.
Key Structural Parameters from SXD of Sodium Aluminate Solutions
| Parameter | Observation | Significance | Reference |
|---|---|---|---|
| Al Coordination | Each Al atom is surrounded by 4 oxygen atoms. | Confirms the predominance of tetrahedral Al(OH)₄⁻(aq). | murdoch.edu.au |
| Al-O Bond Distance | 1.80 Å at 2 M Al(OH)₃ in 8 M NaOH. | Indicates a contraction of the aluminate tetrahedron at higher concentrations. | murdoch.edu.au |
| 1.74 Å at 6 M Al(OH)₃ in 8 M NaOH. | |||
| New Diffraction Distances | Appearance at 3.3 Å and 3.9 Å with rising Al concentration. | Suggests significant rearrangement in the hydrogen-bonded water network. | murdoch.edu.au |
| Na⁺ Hydration | Hydration number decreases with increasing concentration. | Reflects changes in ion-solvent and ion-ion interactions. | murdoch.edu.au |
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) Coupled with CO₂ Adsorption for Surface Basicity Assessment
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a surface-sensitive technique used to study powdered solid samples. When coupled with the adsorption of an acidic probe molecule like carbon dioxide (CO₂), it becomes a powerful tool for characterizing the nature, strength, and abundance of basic sites on a material's surface. This methodology has been applied to sodium aluminate to assess its properties as a heterogeneous catalyst and sorbent.
The interaction of CO₂ with the basic sites on the sodium aluminate surface leads to the formation of various carbonate and bicarbonate species, which have distinct absorption bands in the infrared spectrum. The position and thermal stability of these bands provide information about the basic strength of the adsorption sites. Studies have identified several types of surface sites on NaAlO₂. amazonaws.com Strong basic sites are often associated with CO₂ adsorbed on oxygen ions with the lowest coordination number, forming monodentate carbonates. amazonaws.com Moderate or weak basic sites are linked to the formation of bridged and chelating bidentate carbonates. amazonaws.com In some systems, such as Na₂O/Al₂O₃ sorbents, bicarbonate species are also observed. lehigh.edu In-situ DRIFTS studies on related dual-functional materials show that CO₂ adsorbs on Al-O⁻-Na⁺ species, forming bidentate carbonates. columbia.edu
DRIFTS Bands of CO₂ Adsorbed on Sodium Aluminate and Related Materials
| Wavenumber (cm⁻¹) | Adsorbed Species | Inferred Basic Site Strength | Reference |
|---|---|---|---|
| 1690 and 1642 | Bridged Bidentate Carbonate | Moderate or Weak | amazonaws.com |
| 1677 and 1376 | Bidentate Carbonate I | - | lehigh.edu |
| 1650, 1436, 1225 | Bicarbonate | - | lehigh.edu |
| 1625 and 1311 | Bidentate Carbonate II | - | lehigh.edu |
| 1536 | Chelating Bidentate Carbonate | Moderate or Weak | amazonaws.com |
| 1319 | Monodentate Carbonate | Strong | amazonaws.com |
Scanning Electron Microscopy (SEM) for Morphological and Microstructural Analysis
Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography and microstructure of solid materials at the micro- and nanoscale. e3s-conferences.orgresearchgate.net For sodium aluminate and materials derived from it, SEM provides crucial information on particle size, shape (morphology), and the state of agglomeration.
SEM analyses have been widely employed to characterize aluminum hydroxide precipitated from sodium aluminate solutions, which is a key step in the Bayer process. These studies reveal a variety of crystal morphologies, including lozenge-shaped, hexagonal, and prismatic crystals. ru.nl The specific morphology and particle size can be influenced by process conditions. For example, one study reported the formation of porous, spherical particles with an average size of 80 nm, which also formed larger agglomerates. bwise.kr Another investigation showed that a purification process resulted in agglomerated, irregularly shaped particles, with the mean particle size increasing from 0.47 µm to 2.96 µm. mdpi.com
In the context of construction materials, SEM has been used to study the effect of sodium aluminate as an additive in phosphogypsum-based cementitious materials. mdpi.com The microscopic results from SEM show that sodium aluminate promotes the formation of early hydration products like ettringite (AFt) and calcium-aluminate-silicate-hydrate (C-A-S-H) gel, which explains its role in accelerating setting time and enhancing early strength. mdpi.com SEM images clearly depict the agglomerates of flake-like particles that can be formed during precipitation processes. urfu.ru
Morphological Observations of Sodium Aluminate and Derived Materials by SEM
| Material/Process | Observed Morphology/Microstructure | Reference |
|---|---|---|
| Aluminum hydroxide from aqueous NaAlO₂ | Porous, spherical primary particles (avg. 80 nm); polydispersed agglomerates. | bwise.kr |
| Solid residue after purification of NaAlO₂ | Agglomerated and irregularly shaped particles. | mdpi.com |
| Gibbsite crystals from NaAlO₂ solution | Lozenges, hexagons, and prisms. | ru.nl |
| Agglomerated active seed from NaAlO₂ solution | Agglomerates of flake-like particles. | urfu.ru |
| Phosphogypsum-based material with NaAlO₂ | Formation of ettringite (AFt) and C-A-S-H gel products. | mdpi.com |
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| Sodium;oxido(oxo)alumane (Sodium Aluminate) | NaAlO₂ |
| Sodium Hydroxide | NaOH |
| Aluminum Trihydroxide (Gibbsite) | Al(OH)₃ |
| Carbon Dioxide | CO₂ |
| Ettringite | Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O |
| Calcium-Aluminate-Silicate-Hydrate Gel | (C-A-S-H) |
| Ruthenium | Ru |
| Sodium Carbonate | Na₂CO₃ |
Theoretical and Computational Chemistry
Quantum Mechanical and Ab Initio Calculations
Quantum mechanical and ab initio calculations are at the forefront of theoretical investigations into sodium aluminate and its constituent ions. These methods, based on the fundamental principles of quantum mechanics, allow for the detailed examination of electronic structure, energy, and bonding.
Ab initio quantum mechanical calculations have been extensively performed on species such as Al(OH)₃, Al(OH)₄⁻, and NaAl(OH)₄ to understand their structural, spectral, and energetic properties. semanticscholar.org These calculations reveal that Al(OH)₃ reacts with water in the gas phase to form Al(OH)₃·H₂O, a species with shorter Al-OH distances and larger Al-OH stretching frequencies compared to the aluminate ion, Al(OH)₄⁻. semanticscholar.org
The stability of aluminate ions in aqueous solutions is a key area of investigation. Calculations have shown that the tetrahedral aluminate ion, Al(OH)₄⁻, is the dominant species in caustic aluminum solutions. researchgate.net The acid dissociation of hydrated aluminum hydroxide (B78521), Al(OH)₃·H₂O, to form Al(OH)₄⁻ has been studied, with calculations indicating a pKa near zero at room temperature, suggesting that Al(OH)₄⁻ is prevalent under most conditions except for highly acidic ones. semanticscholar.org
The electronic structure of alumina (B75360) (Al₂O₃), a related compound, has also been investigated using density functional theory. cambridge.orgresearchgate.net These studies provide insights into the band structure and density of states, which are fundamental to understanding its electronic properties. cambridge.orgresearchgate.net
Table 1: Calculated Properties of Aluminate and Related Species
| Species | Property | Calculated Value | Reference |
|---|---|---|---|
| Al(OH)₃·H₂O | Reaction Exoergicity (with H₂O) | 24.1 kcal/mol | semanticscholar.org |
| Al(OH)₄⁻ | Coordination Geometry | Tetrahedral | researchgate.net |
| Al(OH)₃·H₂O | pKa for Acid Dissociation | Near zero | semanticscholar.org |
Understanding the interaction of sodium and aluminate ions with water molecules is crucial for describing their behavior in aqueous solutions. Computational models have been developed to simulate these hydration effects and the formation of ion pairs.
Theoretical studies have investigated both close-contact and solvent-separated ion pairs of NaAl(OH)₄. semanticscholar.org The formation of an unhydrated close-contact ion pair is found to increase the shielding of the aluminum nucleus. semanticscholar.org However, calculations suggest that the solvent-separated ion pair, where both Na⁺ and Al(OH)₄⁻ are fully hydrated, is the more stable configuration in aqueous solution. scispace.com The calculated energy change for the formation of a solvent-separated ion pair from hydrated sodium and aluminate ions is +1.7 kcal/mol, indicating that significant ion pair formation occurs. semanticscholar.org
The hydration structure of the aluminate ion, Al(OH)₄⁻, has been a subject of detailed computational study. researchgate.net Knowledge of the number of water molecules in the first hydration shell is critical for accurately determining reaction energies. researchgate.net In concentrated alkaline solutions, the interactions between ions become more significant, and computational studies have highlighted the formation of hydrogen-bonded networks involving hydroxide ions and sodium ions. rsc.org
Table 2: Energetics of Sodium Aluminate Ion Pair Formation
| Reaction | Calculated ΔG (kcal/mol) | Conclusion | Reference |
|---|---|---|---|
| Na⁺(aq) + Al(OH)₄⁻(aq) → NaAl(OH)₄(aq) | +1.7 | Significant ion pair formation | semanticscholar.org |
Quantum mechanical calculations are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to validate theoretical models and aid in the interpretation of spectra.
Calculations have been used to predict the aluminum-27 (B1245508) nuclear magnetic resonance (²⁷Al NMR) chemical shifts for various aluminate species. semanticscholar.org For instance, the formation of a close-contact NaAl(OH)₄ ion pair is predicted to increase the shielding of the aluminum nucleus. semanticscholar.org Conversely, the calculated ²⁷Al NMR shielding for the solvent-separated ion pair is very similar to that of the isolated hydrated aluminate ion. semanticscholar.org Sodium-23 NMR is suggested as a potentially better technique for characterizing the solvent-separated ion pair, as the sodium nucleus is predicted to be deshielded in this configuration. scispace.com
Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, have also been calculated for aluminate species. researchgate.net The Al-O symmetric stretching frequency is predicted to decrease upon the formation of a close-contact ion pair. semanticscholar.org Density functional theory (DFT) has been employed to calculate the Raman frequencies of Al(OH)₄⁻ in different models, with the supermolecule-polarizable continuum model (SM-PCM) showing good agreement with experimental observations in aqueous solutions. researchgate.net These calculations help in assigning vibrational modes and understanding how they are affected by the local environment. researchgate.netnih.gov
Table 3: Predicted Spectroscopic Parameters for Aluminate Species
| Species | Spectroscopic Parameter | Predicted Trend/Value | Reference |
|---|---|---|---|
| NaAl(OH)₄ (close-contact) | ²⁷Al NMR Shielding | Increased | semanticscholar.org |
| NaAl(OH)₄ (close-contact) | Al-O Stretching Frequency | Reduced | semanticscholar.org |
| NaAl(OH)₄ (solvent-separated) | ²⁷Al NMR Shielding | Similar to hydrated Al(OH)₄⁻ | semanticscholar.org |
| NaAl(OH)₄ (solvent-separated) | ²³Na NMR Shielding | Deshielded compared to Na(H₂O)₆⁺ | scispace.com |
| Al(OH)₄⁻ (in SM-PCM model) | Raman Frequencies | Good agreement with experiment | researchgate.net |
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of sodium aluminate in solution, allowing for the investigation of processes that occur over time, such as network rearrangements and solvation dynamics.
Ab initio molecular dynamics simulations have been employed to study the solvation of aluminum ions and their hydrolysis products in water clusters. researchgate.netarxiv.org These simulations have shown that a deprotonated hexa-hydrate aluminum complex can evolve into a tetra-coordinated aluminate ion, with water molecules in the second solvation shell forming hydrogen bonds to the hydroxyl groups. arxiv.org
Car-Parrinello molecular dynamics (CPMD) has been used to model aluminum hydroxide solvation, considering both Al(OH)₃·H₂O and Al(OH)₄⁻ species. researchgate.netaalto.fiacs.org The CPMD results indicate that each hydroxy group in the solvated species participates in both donating and accepting hydrogen bonds, with a total coordination number of 8-9. researchgate.netaalto.fi These simulations also revealed deprotonation/protonation events, indicating the dynamic nature of these species at room temperature. researchgate.netacs.org The solvation dynamics of aluminate are crucial for understanding its reactivity and role in processes such as the formation of aluminum hydroxides. digitellinc.com
Thermodynamic and Kinetic Modeling
The behavior of sodium;oxido(oxo)alumane, commonly known as sodium aluminate, in aqueous systems is of significant industrial importance, particularly in the Bayer process for alumina production. Thermodynamic and kinetic modeling provides a fundamental understanding of the conditions governing the stability, solubility, and transformation of sodium aluminate solutions.
The ternary system of sodium oxide (Na₂O), aluminum oxide (Al₂O₃), and water (H₂O) is fundamental to understanding the chemistry of sodium aluminate solutions. Phase diagrams for this system map the equilibrium solid phases and liquid compositions at various temperatures and concentrations, which is crucial for controlling the precipitation of aluminum hydroxide.
Studies have constructed phase diagrams for the Na₂O–Al₂O₃–H₂O system across a range of temperatures, including 30°C, 95°C, 110°C, 130°C, 150°C, and 180°C. researchgate.netacs.orgmyu-group.co.jpacs.org These diagrams illustrate that the solubility of alumina (Al₂O₃) in caustic soda (Na₂O) solutions is a key parameter. Generally, as the concentration of Na₂O increases, the solubility of Al₂O₃ initially rises to a maximum before decreasing. acs.org
The equilibrium solid phases present in the system are highly dependent on temperature and concentration. At lower temperatures and Na₂O concentrations, alumina trihydrate (Al₂O₃·3H₂O, gibbsite) is the stable solid phase. myu-group.co.jp As the temperature increases, this can transform to alumina monohydrate (Al₂O₃·H₂O, boehmite). acs.orgacs.org In regions of higher alkali concentration, various sodium aluminate hydrates can form, such as Na₂O·Al₂O₃·2.5H₂O. researchgate.netacs.orgacs.org At even higher temperatures and alkali concentrations, anhydrous sodium aluminate (Na₂O·Al₂O₃) becomes the stable phase. acs.orgacs.org
For example, at 30°C, the two primary solid phases are alumina trihydrate (Al₂O₃‧3H₂O) and a form of sodium aluminate (Na₂Al₂O₄‧2.5 H₂O), with maximum solubility occurring near 23% Al₂O₃ and 20% Na₂O. myu-group.co.jp As the temperature is increased to 130°C, the equilibrium solids identified include Al₂O₃·H₂O, Na₂O·Al₂O₃·2.5H₂O, and Na₂O·Al₂O₃ in different concentration regions. acs.org Further increases to 150°C and 180°C show that the region for the Na₂O·Al₂O₃·2.5H₂O phase shrinks while the region for the anhydrous Na₂O·Al₂O₃ phase expands. acs.org
| Temperature (°C) | Low Na₂O Concentration Region | High Na₂O Concentration Region | Reference |
|---|---|---|---|
| 30 | Al₂O₃·3H₂O (Gibbsite) | Na₂O·Al₂O₃·2.5H₂O | myu-group.co.jp |
| 95 | Al₂O₃·3H₂O | Na₂O·Al₂O₃·2.5H₂O, 4Na₂O·Al₂O₃·12H₂O, 6Na₂O·Al₂O₃·12H₂O | researchgate.net |
| 130 | Al₂O₃·H₂O (Boehmite) | Na₂O·Al₂O₃·2.5H₂O, Na₂O·Al₂O₃ | acs.org |
| 150 | Al₂O₃·H₂O | Na₂O·Al₂O₃·2.5H₂O, Na₂O·Al₂O₃ | acs.org |
| 180 | Al₂O₃·H₂O | Na₂O·Al₂O₃·2.5H₂O, Na₂O·Al₂O₃ | acs.org |
The precipitation of aluminum hydroxide (Al(OH)₃) from supersaturated sodium aluminate solutions is a critical step in alumina production and is governed by complex kinetics. Kinetic models are essential for predicting and optimizing the rate of this decomposition and precipitation process.
The spontaneous decomposition of sodium aluminate solution has been modeled as a consecutive complex reaction. researchgate.net One study, using UV spectroscopy to monitor the process, established a kinetic model and calculated the rate constants for two elementary reactions as k₁ = 0.02447 h⁻¹ and k₂ = 0.3046 h⁻¹. researchgate.net Other research has focused on the kinetics of Al(OH)₃ precipitation, often with the addition of seed crystals to promote the reaction. The growth rate of aluminum trihydroxide crystals has been shown to increase with the square of the supersaturation. acs.org
Different kinetic models have been proposed depending on the specific conditions. For the precipitation of super-fine aluminum hydroxide using a gel-seed, the process was found to follow second-order reaction kinetics. researchgate.net The rate constant under these conditions was noted to be larger than that for the precipitation of standard metallurgical grade aluminum hydroxide. researchgate.net The temperature effect on the crystal growth rate can be described by an Arrhenius relation, with one study determining an activation energy term (E/R) of 8164 K. acs.org
| Process | Proposed Kinetic Model | Key Findings / Parameters | Reference |
|---|---|---|---|
| Spontaneous Decomposition | Consecutive complicated reaction | Rate constants calculated: k₁ = 0.02447 h⁻¹, k₂ = 0.3046 h⁻¹ | researchgate.net |
| Precipitation of Super-fine Al(OH)₃ (with gel-seed) | Second-order reaction kinetics | Rate constant is larger than for metallurgical grade Al(OH)₃. | researchgate.net |
| Growth of Al(OH)₃ Crystals | Growth rate proportional to the square of supersaturation | Activation energy (E/R) = 8164 K. | acs.org |
These models are validated by comparing the calculated results with experimental data. For instance, a kinetic model for decomposition in a batch reactor showed a relative calculation error of less than 5% when compared to experimental results. researchgate.net Such validated models are crucial for process optimization in industrial settings. researchgate.net
Transition state theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by considering a special type of equilibrium between reactants and an activated complex, known as the transition state. wikipedia.orgbritannica.com The theory posits that for a reaction to occur, reactant molecules must pass through a high-energy intermediate configuration at a saddle point on the potential energy surface. wikipedia.org The rate of the reaction is then determined by the concentration of these activated complexes and the frequency with which they convert into products. britannica.com
In the context of sodium aluminate chemistry, TST provides a theoretical framework for understanding the complex molecular transformations that occur during dissolution and precipitation. The precipitation of octahedrally-coordinated aluminum in gibbsite (Al(OH)₃) from solutions containing tetrahedrally-coordinated aluminate ions ([Al(OH)₄]⁻) necessitates a significant change in the aluminum coordination environment. researchgate.netresearchgate.net
Mechanistic studies have identified short-lived, intermediate states that are conceptually analogous to the activated complexes of TST. For example, during the dissolution of aluminum-bearing solids or the recrystallization of sodium aluminate hydrates, a pentacoordinate aluminum species has been proposed as a transitional state. researchgate.net This intermediate exists as the aluminum atom transitions from an octahedral to a tetrahedral coordination or vice-versa. researchgate.net Research suggests that this coordination change proceeds through a dynamically stabilized group of intermediate states at the solid-solution interface. researchgate.net
The identification of such transient species, even if they are difficult to isolate experimentally, is key to understanding the reaction pathway. researchgate.net While direct computational application of TST to the entire complex system is challenging, the theory's core ideas help elucidate why these transformations occur and how factors like solution composition and temperature influence the reaction rate by affecting the energy barrier and the stability of the transition state. britannica.comrsc.org
Chemical Reactivity and Reaction Mechanisms
Dissolution and Precipitation Mechanisms
The dissolution and precipitation of sodium aluminate are critical processes, particularly in industrial applications like the Bayer process for alumina (B75360) production. These mechanisms involve complex changes in the coordination environment of the aluminum atom.
The precipitation of gibbsite (Al(OH)₃) from supersaturated sodium aluminate solutions is a rate-limiting step in the Bayer process. The fundamental transformation involves the conversion of tetrahedrally coordinated aluminate ions ([Al(OH)₄]⁻) in the solution to octahedrally coordinated aluminum in the solid gibbsite structure.
The mechanism is not fully understood, but research points to the significant role of aluminate oligomers, or polymers, as intermediates. In-situ analysis of concentrated sodium aluminate solutions has identified a complex mixture of these oligomers. Specifically, iso-tetramers, iso-pentamers, and cyclic-hexamers are considered major candidates that may contribute to the nucleation and crystallization of gibbsite. The concentrations of the iso-tetramers and iso-pentamers are significantly higher than that of the cyclic-hexamers.
The precipitation process is influenced by several factors, including temperature, caustic alkali concentration, and the presence of seed material. The concentration of tetrahedral aluminate ions is a key driver for the formation of clusters that can reach a critical size to transform into solid Al(OH)₃. As precipitation proceeds, the concentration of these tetrahedral ions decreases, slowing down the nucleation and growth rate. The addition of active seed material can enhance the precipitation rate, but it can also lead to the formation of fine particles, which can complicate the separation of the solid from the liquid.
The nature of the aluminate ions in the solution changes with the concentration of caustic alkali. An adsorption layer, possibly consisting of polymer ions or sodium cations, is thought to form on the crystal surface, which can hinder the supply of material to the growing crystal and slow down crystallization.
| Parameter | Influence on Gibbsite Precipitation |
| Temperature | Higher temperatures can lead to the dissolution of intermediate phases like bayerite, affecting particle size. |
| Caustic Alkali Concentration | Affects the nature of aluminate ions and the degree of supersaturation. |
| Seed Material | Active seeds increase the precipitation rate but can result in finer product particles. |
| Stirring | Lack of stirring can promote the agglomeration of crystals, leading to a coarser particle size. |
Transformations between solid and liquid states of aluminum in the Na₂O-Al₂O₃-H₂O system frequently involve changes in the coordination and polymerization of the aluminum species. Recent studies have identified that an amorphous sodium aluminate hydrate (B1144303) phase acts as a crucial intermediate in these coordination changes.
During the dissolution of aluminum sources like boehmite (AlOOH) in highly alkaline solutions, the aluminum, which is octahedrally coordinated in the solid, transitions to tetrahedral aluminate anions, such as [Al(OH)₄]⁻ and the dimer [Al₂O(OH)₆]²⁻, in the solution. These tetrahedral species in the solution then precipitate to form an intermediate, amorphous, tetrahedrally coordinated sodium aluminate hydrate phase. This amorphous phase is stable at elevated temperatures (e.g., 70 °C) and subsequently crystallizes upon cooling to form a structure with monomeric octahedral aluminum. This process highlights that the change in aluminum coordination is mediated by an amorphous precursor.
Solid-State Recrystallization Pathways
The transformation of sodium aluminate hydrates can also occur in the solid state, involving significant changes in the coordination of the aluminum ion.
The recrystallization of monosodium aluminate hydrate (MSA) into nonasodium bis(hexahydroxyaluminate) trihydroxide hexahydrate (NSA) at ambient temperature provides a model for studying solid-state Al³⁺ coordination changes. The structure of MSA contains oxolated tetrahedral Al³⁺, whereas NSA is composed solely of monomeric octahedral Al³⁺. This transformation, which occurs over several days, can be monitored using techniques like X-ray diffraction and Raman spectroscopy. This process demonstrates a direct
Reaction Pathways in Cementitious Systems
Dissolution and Recrystallization Mechanisms of Limestone Powder in Sodium Aluminate-Activated Pastes
The introduction of sodium aluminate into pastes containing limestone powder (calcium carbonate, CaCO₃) initiates a series of chemical reactions that lead to the dissolution of the limestone and the subsequent recrystallization of new phases. This process is primarily driven by a reaction known as anti-causticization.
In the alkaline environment created by the sodium aluminate solution, calcium carbonate reacts with tetrahydroxyaluminate ions (Al(OH)₄⁻) to form tricalcium aluminate hydrate (3CaO·Al₂O₃·6H₂O, often abbreviated as C₃AH₆) and sodium carbonate (Na₂CO₃). nih.govnih.gov This reaction facilitates the dissolution of the otherwise sparingly soluble limestone. The primary chemical equation for this process is:
3CaCO₃ + 2NaAl(OH)₄ + 4NaOH → 3CaO·Al₂O₃·6H₂O + 3Na₂CO₃ nih.gov
Thermodynamic calculations indicate that the reaction between calcium carbonate and the aluminate ions to form C₃AH₆ is significant. nih.gov The rate of this anti-causticization reaction is influenced by several factors, including temperature and the molar ratio of sodium oxide (Na₂O) to aluminum oxide (Al₂O₃). An increase in temperature generally enhances the reaction rate.
Following the initial formation of tricalcium aluminate hydrate, a further reaction can occur if sufficient active calcium carbonate is present in the system. The newly formed C₃AH₆ can react with additional CaCO₃ to form a more complex calcium carboaluminate phase, specifically monocarboaluminate (3CaO·Al₂O₃·CaCO₃·11H₂O, or C₄AcH₁₁). nih.gov This represents a recrystallization process where the initial hydration product is transformed into a more stable carboaluminate phase. The reaction is as follows:
CaCO₃ + 3CaO·Al₂O₃·6H₂O + 5H₂O → 3CaO·Al₂O₃·CaCO₃·11H₂O nih.gov
It is important to note that the dissolution rate of limestone is relatively slow due to its low solubility. researchgate.net However, the presence of sodium aluminate actively promotes this dissolution by consuming the calcium ions to form the aforementioned aluminate hydrates. The particle size of the initial limestone powder also plays a role, with smaller particles being more likely to undergo these reactions. nih.gov
Accelerating Effects of Sodium Aluminate on Early Hydration Processes in Cement
Sodium aluminate is a potent accelerator for the early hydration of cement. Its addition significantly shortens the setting time and enhances the development of early-age compressive strength. This accelerating effect is attributed to its influence on the formation of key hydration products, primarily ettringite (AFt) and calcium silicate (B1173343) hydrate (C-S-H) gel.
Upon dissolution in water, sodium aluminate provides a ready source of aluminate ions. These ions react rapidly with calcium and sulfate (B86663) ions present in the cement paste to precipitate ettringite. This rapid formation of ettringite crystals contributes to the initial stiffening of the paste and the shortening of the setting time. csu.edu.cn The hydroxide (B78521) ions produced during the dissolution of sodium aluminate also increase the alkalinity of the pore solution, which further promotes the dissolution of silicate phases in the cement and accelerates the precipitation of C-S-H gel, the primary binding phase in concrete. csu.edu.cnresearchgate.net
The impact of sodium aluminate on the early hydration of cement is quantifiable. For instance, the addition of 1 wt.% sodium aluminate to a phosphogypsum-based cementitious material resulted in a remarkable 587.39% increase in the 3-day compressive strength and shortened the final setting time by 4 hours and 4 minutes. csu.edu.cn
Interactive Data Table: Effect of Sodium Aluminate on Cement Setting Time
| Sodium Aluminate Content (wt.%) | Initial Setting Time Reduction | Final Setting Time Reduction |
| 0.8 | 4 h 15 min | 3 h 53 min |
| 1.0 | 4 h 24 min | 4 h 4 min |
Interactive Data Table: Effect of Sodium Aluminate on Compressive Strength
| Curing Age | Sodium Aluminate Content (wt.%) | Compressive Strength (MPa) | Percentage Increase Compared to Control |
| 3 days | 1.0 | 10.72 | 587.39% |
| 7 days | 1.0 | 15.57 | 39.66% |
Microscopic analysis reveals that the addition of sodium aluminate leads to a denser microstructure at early ages due to the increased formation of ettringite and C-S-H gel. This densification is directly linked to the observed improvements in mechanical properties.
Applications in Catalysis and Materials Science
Catalytic Applications
Sodium aluminate's strong basicity and insolubility in alcoholic media make it an effective heterogeneous catalyst for numerous base-catalyzed organic reactions. Its use circumvents issues associated with homogeneous catalysts, such as difficult separation and product contamination.
Heterogeneous Catalysis in Transesterification Reactions for Biodiesel Synthesis
Sodium aluminate (NaAlO₂) has emerged as a highly efficient and robust heterogeneous catalyst for the synthesis of fatty acid methyl esters (FAME), or biodiesel, through the transesterification of triglycerides from vegetable oils. The compound's high concentration of strong basic sites is a key factor in its catalytic prowess, often outperforming other common solid base catalysts.
Research has demonstrated that sodium aluminate's catalytic performance is critically influenced by both its basic site density and strength. In comparative studies, it has shown superior specific activity and final FAME yield compared to benchmark catalysts like calcined hydrotalcite, supported potassium iodide, and calcium and strontium oxides. A significant advantage of sodium aluminate is its stability as a true heterogeneous catalyst, showing no leaching into the reaction medium, which allows for easier product purification and catalyst recycling. It has also shown good recyclability and is more convenient than conventional homogeneous catalysts like sodium hydroxide (B78521) (NaOH), especially when dealing with feedstocks containing some free fatty acids. For instance, in the transesterification of waste mutton fat, a 97% conversion to biodiesel was achieved in 1 hour and 20 minutes using 1.5 wt.% of sodium aluminate with a fat to methanol (B129727) molar ratio of 1:29.
| Catalyst | Feedstock | Key Findings | Reference |
| Sodium Aluminate (NaAlO₂) ** | Vegetable Oil | Outperforms benchmark basic catalysts in specific activity and FAME yield. Acts as a true heterogeneous catalyst with no leaching. | |
| Sodium Aluminate (NaAlO₂) ** | Waste Mutton Fat | Achieved 97% conversion in 1h 20 min. Tolerant to moisture content. | |
| Calcined Hydrotalcite | Vegetable Oil | Lower activity compared to NaAlO₂ under the same conditions. | |
| Strontium Oxide (SrO) | Vegetable Oil | Lower activity compared to NaAlO₂ under the same conditions. |
Catalytic Activity in Glycerol (B35011) Carbonate Synthesis
The conversion of glycerol, a major byproduct of the biodiesel industry, into value-added chemicals is an area of intense research. Sodium aluminate has proven to be a highly active catalyst for the synthesis of glycerol carbonate via the transesterification of glycerol with dimethyl carbonate (DMC).
Nanostructured NaAlO₂ microspheres, produced via a one-pot spray-drying method, exhibit particularly high catalytic activity due to their small crystallite size and strong surface basicity. These catalysts can achieve high yields of glycerol carbonate under relatively mild conditions and in shorter reaction times compared to other basic catalysts. For example, at 90°C, NaAlO₂ catalysts can reach the thermodynamic equilibrium yield of ~94% in just 40 minutes. Remarkably, specially prepared NaAlO₂ microspheres are efficient even at room temperature, reaching a 75% yield in 30 minutes. The catalyst is heterogeneous, does not leach into the reaction mixture, and demonstrates excellent reusability for multiple cycles.
| Catalyst Preparation Method | Reaction Temperature | Reaction Time | Glycerol Carbonate Yield | Reference |
| Commercial NaAlO₂ | 90°C | 40 min | ~94% | |
| Spray-dried NaAlO₂ Microspheres | 30°C | 30 min | 75% | |
| Templated NaAlO₂ (Spray-dried) | 30°C | 120 min | >90% |
Exploration of Sodium Aluminate in Other Base-Catalyzed Organic Reactions
The catalytic utility of sodium aluminate extends beyond transesterification reactions. Its strong basic character makes it a suitable candidate for various other base-catalyzed organic transformations. It has been successfully employed as a catalyst for carboxymethylations and the synthesis of aminothiophenes. In the carboxymethylation of allyl alcohol with dimethyl carbonate, NaAlO₂ supported on titanium dioxide proved to be an effective solid base catalyst. The high activity of sodium aluminate in these reactions further underscores its potential as a versatile and environmentally benign heterogeneous catalyst for fine chemical synthesis.
Development and Characterization of Sodium Aluminate-Promoted or Supported Catalysts
To enhance its catalytic properties and stability, sodium aluminate is often used to promote or is supported on various materials. These composite catalysts leverage the properties of both components to achieve superior performance.
Hydrotalcites: Promoting Mg-Al hydrotalcites with sodium aluminate creates strongly basic catalysts with record activity in glycerol carbonate synthesis.
Titanium Dioxide (TiO₂): NaAlO₂ supported on TiO₂ has been developed as a solid base catalyst for carboxymethylation reactions. The interaction between the support and the active phase can lead to enhanced catalytic performance.
Gamma-Alumina (γ-Al₂O₃): Sodium aluminate is a key precursor in the synthesis of high-quality γ-Al₂O₃, which is widely used as a catalyst support. Additionally, catalysts composed of potassium supported on γ-Al₂O₃ have been used for biodiesel synthesis.
The characterization of these materials is crucial to understanding their structure-activity relationships. Techniques such as X-ray diffraction, infrared spectroscopy, and surface area measurements are employed to investigate the dispersion of sodium aluminate on the support and the nature of the basic sites.
Advanced Materials Synthesis and Functionalization
Sodium aluminate is a fundamental building block in the synthesis of advanced porous materials, particularly zeolites, due to its role as a soluble and reactive source of aluminum.
Rational Design and Synthesis of Zeolites and Molecular Sieves Using Sodium Aluminate as a Precursor
Zeolites are crystalline aluminosilicates with well-defined microporous structures, making them invaluable as catalysts, adsorbents, and ion-exchange materials. The synthesis of zeolites typically involves the hydrothermal treatment of a reactive aluminosilicate (B74896) gel. Sodium aluminate is one of the most common and essential aluminum sources for this process.
In a typical synthesis, an aqueous solution of sodium aluminate is mixed with a silica (B1680970) source, such as sodium silicate (B1173343) or silica sol, along with a mineralizing agent like sodium hydroxide, to form a gel. The molar ratios of the reactants (e.g., SiO₂/Al₂O₃, Na₂O/SiO₂, H₂O/Na₂O) in the initial gel are critical parameters that determine the type of zeolite framework that crystallizes. The mixture is then aged and subjected to hydrothermal crystallization at controlled temperatures.
Sodium aluminate has been used as the aluminum precursor for the synthesis of a wide variety of zeolites, including:
Zeolite A and Zeolite X: These are commonly synthesized by reacting sodium aluminate and sodium silicate solutions under specific conditions of temperature and reactant ratios.
Zeolite L (LTL-type): Fe-LTL zeolite nanocrystals have been prepared using a precursor solution made by mixing sodium aluminate, potassium hydroxide, and silica sol.
FAU, LTA, SOD, and GIS frameworks: A range of zeolite frameworks can be produced from sodium aluminosilicate solutions by varying the silicon concentration.
The use of sodium aluminate allows for precise control over the aluminum content in the synthesis gel, enabling the rational design and targeted synthesis of zeolites with specific properties for various applications.
Environmental and Industrial Process Research
Water and Wastewater Treatment Technologies
Sodium;oxido(oxo)alumane, commonly known as sodium aluminate, plays a critical role in various water and wastewater treatment technologies. Its application is primarily centered around its efficacy as a coagulant and precipitating agent, facilitating the removal of suspended solids, certain dissolved contaminants, and microorganisms.
Sodium aluminate is widely utilized as a coagulant in the treatment of municipal and industrial water and wastewater. aluminachemicals.net The fundamental mechanism of its function lies in its ability to neutralize the electrostatic charges of suspended particles in water. wcs-group.co.uk Most colloidal particles in water possess a negative surface charge, which leads to electrostatic repulsion, preventing them from aggregating and settling. wcs-group.co.uk
When introduced into water, sodium aluminate hydrolyzes to form aluminum hydroxide (B78521) [Al(OH)₃], a gelatinous precipitate. The positively charged aluminum species neutralize the negative charges on the suspended particles, destabilizing them. wcs-group.co.uklierchemexis.com This process, known as coagulation, allows the particles to come into close contact.
Following coagulation, the process of flocculation occurs, where the destabilized particles begin to aggregate, forming larger, heavier flocs. wcs-group.co.uk These flocs can then be effectively removed from the water through sedimentation or filtration. sswm.info Sodium aluminate enhances flocculation by providing a nucleus for the formation of these larger agglomerates, leading to improved clarity and reduced turbidity of the treated water. researchgate.net Compared to iron-based coagulants, aluminum products like sodium aluminate can reduce the production of chemical sludge due to the lower molecular weight of aluminum. alumichem.com
Key Mechanisms in Coagulation and Flocculation:
| Mechanism | Description | Reference |
| Charge Neutralization | Positively charged aluminum species from sodium aluminate neutralize the negative surface charges of suspended colloidal particles, overcoming electrostatic repulsion. | wcs-group.co.uklierchemexis.com |
| Sweep Floc | At higher concentrations, the precipitation of aluminum hydroxide forms a gelatinous mass that physically entraps and sweeps suspended particles out of the water. | sswm.info |
| Adsorption and Bridging | Destabilized particles and aluminum hydroxide precipitates can adsorb onto one another, forming bridges that link particles together into larger flocs. | researchgate.net |
Sodium aluminate is particularly effective in the removal of dissolved silica (B1680970) and phosphates from water, which are common contaminants in industrial wastewater and can cause scaling and eutrophication, respectively.
The removal of silica is achieved through a process of co-precipitation. When sodium aluminate is added to water, the resulting aluminum hydroxide precipitate adsorbs dissolved silica. researchgate.net This process is enhanced in the presence of magnesium hydroxide, which can be formed when lime is used in conjunction with sodium aluminate. rjeec.ro The aluminum hydroxide and magnesium hydroxide act as adsorbents for colloidal silica, leading to the precipitation of insoluble alumino-silicates. rjeec.ro Research has demonstrated that sodium aluminate is a favorable desilication agent, achieving significant removal ratios. ncsu.edu
Similarly, sodium aluminate is effective in precipitating phosphates from wastewater. The aluminum ions react with phosphate (B84403) ions to form insoluble aluminum phosphate, which can then be removed through sedimentation or filtration. This is a crucial step in preventing eutrophication in receiving water bodies. The use of sodium aluminate for phosphate removal is considered an excellent method. aluminachemicals.netalumichem.com
Comparative Removal Efficiencies:
| Contaminant | Removal Mechanism | Key Factors | Typical Removal Efficiency | Reference |
| Dissolved Silica | Co-precipitation with aluminum hydroxide and magnesium hydroxide. | pH, temperature, presence of other ions. | Up to 74% | researchgate.netrjeec.roncsu.edu |
| Phosphates | Precipitation as insoluble aluminum phosphate. | pH, initial phosphate concentration. | High | aluminachemicals.netalumichem.com |
The application of sodium aluminate extends to more advanced environmental remediation strategies for treating heavily contaminated industrial wastewater. rjeec.ro It is effective in removing a range of pollutants, including heavy metals, fluorides, and organic matter. aluminachemicals.netrjeec.rolierchemexis.com
In the treatment of industrial effluents, sodium aluminate's coagulating properties are utilized to remove suspended solids and other contaminants, leading to a significant reduction in chemical oxygen demand (COD) and biochemical oxygen demand (BOD). rjeec.ro For instance, in the treatment of leather manufacturing wastewater, it has been shown to achieve high removal yields for chromium and total suspended solids. rjeec.ro
Furthermore, sodium aluminate can be used in the remediation of contaminated soils. As an alkaline substance, it can be used to adjust the pH of acidic soils. lierchemexis.com This can help to immobilize certain heavy metals, reducing their bioavailability and preventing their leaching into groundwater.
Pulp and Paper Manufacturing Processes
In the pulp and paper industry, sodium aluminate serves multiple functions, contributing to the quality of the final product and the efficiency of the manufacturing process.
Sodium aluminate plays a significant role in enhancing the optical and mechanical properties of paper. It acts as a retention aid, helping to retain fine particles, fillers, and fibers within the paper sheet. lierchemexis.com This is achieved through its coagulating and flocculating effects on the pulp suspension. lierchemexis.com
By neutralizing the negative charges on the surfaces of fillers (like calcium carbonate and kaolin) and fibers, sodium aluminate promotes their aggregation. lierchemexis.com These larger aggregates are more easily retained in the paper web during formation. lierchemexis.com Increased filler retention leads to improved paper opacity, as the fillers scatter light more effectively. lierchemexis.comlierchemexis.com This also contributes to the brightness and smoothness of the paper. lierchemexis.com
Impact of Sodium Aluminate on Paper Properties:
| Paper Property | Mechanism of Action | Result | Reference |
| Opacity | Enhances retention of light-scattering fillers. | Increased opacity. | lierchemexis.comlierchemexis.com |
| Retention | Neutralizes surface charges, promoting aggregation of fibers and fillers. | Improved retention of fines and fillers. | lierchemexis.comtappi.org |
| Strength | Improves fiber bonding and filler distribution. | Can enhance wet strength. | rjeec.roresearchgate.net |
As an alkaline compound, sodium aluminate can raise the pH of the pulp suspension. lierchemexis.com This is beneficial for several reasons. An alkaline environment can activate sizing agents, which improve the paper's resistance to water penetration. lierchemexis.com It also enhances the effectiveness of certain retention aids and can reduce the corrosion of papermaking equipment. lierchemexis.com
The buffering capacity of sodium aluminate helps to maintain a consistent pH throughout the papermaking process, even with the addition of other acidic or alkaline chemicals. google.com This stability is essential for achieving uniform paper quality and preventing operational issues.
Alumina (B75360) Production and Industrial Process Optimization
Sodium aluminate is a critical intermediate compound in the production of alumina (aluminum oxide), which is the primary raw material for manufacturing aluminum metal. mdpi.com The most dominant industrial method for refining bauxite (B576324) ore into alumina is the Bayer process. mdpi.comwikipedia.org In this process, bauxite is digested in a hot sodium hydroxide solution, which selectively dissolves the aluminum-bearing minerals to form a supersaturated sodium aluminate solution. wikipedia.orgepa.ie Subsequent cooling and seeding of this liquor induce the precipitation of pure aluminum hydroxide. alalloycasting.com The stability and decomposition characteristics of the sodium aluminate solution are of paramount importance, as they directly influence the efficiency of the process and the quality of the final alumina product. mdpi.com Research in this area focuses on optimizing the decomposition of the aluminate solution and scaling up production methods to enhance yield, reduce costs, and improve product purity. shahroodut.ac.irshahroodut.ac.ir
The decomposition of the supersaturated sodium aluminate solution to precipitate aluminum hydroxide (in the form of gibbsite) is the rate-limiting and most crucial stage of the Bayer process. mdpi.com This precipitation is achieved by cooling the solution and introducing fine seed crystals of previously precipitated aluminum hydroxide. wikipedia.orgalalloycasting.com The process relies on the inherent instability of aluminate solutions, which tend to hydrolyze and form aluminum hydroxide and sodium hydroxide. mdpi.com
The mechanism of decomposition involves the growth of gibbsite crystals from the supersaturated solution. researchgate.net Theoretical and computational studies have investigated the structure of the aluminate ion in solution and the growth units responsible for precipitation. researchgate.net It has been suggested that the transformation of pentacoordinate aluminate ions to hexacoordinate basic growth units is a controlling step in the reaction pathway. researchgate.net
The kinetics of gibbsite precipitation are influenced by several factors, including temperature, supersaturation level, seed charge, seed surface area, and the concentration of caustic soda. mdpi.comcurtin.edu.au The rate of precipitation can be enhanced through the use of active seeds, which have a higher specific surface area compared to industrial seeds. researchgate.net
Research has shown that various parameters significantly affect the precipitation rate and yield. For instance, increasing the amount of seed material can increase the precipitation rate. mdpi.com Conversely, high concentrations of free alkali inhibit the precipitation process. mdpi.com Temperature also plays a complex role; one study found the maximum precipitation rate occurred at 35 °C. mdpi.com
Effect of Process Parameters on Gibbsite Precipitation
This table summarizes research findings on how different variables affect the rate of precipitation of flake-like gibbsite (FLG) from sodium aluminate solutions.
| Parameter | Condition Change | Effect on Precipitation Rate | Source |
|---|---|---|---|
| Temperature | Increase from 20°C to 35°C | Increased from 40% to 60% | mdpi.com |
| Seed Amount | Increase from 10 g/L to 40 g/L | Increased from 42.9% to 54.8% | mdpi.com |
| Na₂O Concentration | Increase from 130 g/L to 160 g/L | Decreased from 58.3% to 44.0% | mdpi.com |
The crystal size distribution of the precipitated aluminum hydroxide is a critical quality parameter, and it is determined by the interplay of nucleation, growth, and agglomeration kinetics during the precipitation process. curtin.edu.au
Several methods exist for the industrial production of sodium aluminate. A primary method involves dissolving aluminum hydroxide in a sodium hydroxide (caustic soda) solution, typically at temperatures near the boiling point. wikipedia.orgatamanchemicals.com The concentration of the caustic soda solution influences the final product; for instance, solutions of 20–25% NaOH are common, while more concentrated solutions can lead to a semi-solid product. wikipedia.org The resulting solution can then be spray-dried to produce solid sodium aluminate. scispace.comazom.com Another production route involves the direct reaction of elemental aluminum with sodium hydroxide, a highly exothermic reaction that generates hydrogen gas. wikipedia.org
Optimization of these industrial processes is crucial for improving efficiency, reducing energy consumption, and ensuring product quality. shahroodut.ac.irshahroodut.ac.ir In the context of the Bayer process, optimizing the precipitation step is a key focus. One study demonstrated that recovery could be enhanced by increasing the seed concentration, increasing retention time, and reducing the temperature in the final precipitation tank. shahroodut.ac.ir
Process control strategies are essential for large-scale production. This includes monitoring and controlling parameters such as temperature, concentration, and caustic modulus (the molar ratio of Na₂O to Al₂O₃). myu-group.co.jp The stability of the sodium aluminate solution is critical, as undesirable precipitation can occur during storage or processing if the composition deviates from the optimal range. myu-group.co.jp
Impurity removal is another significant aspect of process optimization. Industrial aluminate solutions invariably contain impurities originating from the bauxite ore, such as compounds of silicon, iron, zinc, and copper. mdpi.comicsoba.org These impurities can negatively affect the solution's stability and the final product's quality. mdpi.com Research has focused on multi-stage purification strategies to remove these contaminants. For example, lime can be used to remove calcium and silicon, while controlled precipitation with seed crystals can effectively remove iron, zinc, and copper. mdpi.combohrium.com
Impurity Removal from Sodium Aluminate Solution
This table shows the effectiveness of a purification process using 3 g/L of seed crystals at a starting temperature of 40°C.
| Impurity | Starting Concentration (ppm) | Concentration after 25 min (ppm) | Removal Efficiency after 25 min | Final Concentration | Source |
|---|---|---|---|---|---|
| Zinc (Zn) | ~11.2 | 1.12 | ~90% | Below detection limit | icsoba.org |
| Iron (Fe) | ~8.9 | 1.43 | ~84% | Below detection limit | icsoba.org |
| Copper (Cu) | ~10.4 | 1.04 | ~90% | Below detection limit | icsoba.org |
Emerging Research Directions and Future Perspectives
Integration of Multi-Technique Characterization for Holistic Understanding
A comprehensive understanding of sodium aluminate's structure and behavior, particularly in aqueous solutions, is critical for optimizing its applications. However, a single characterization technique often provides an incomplete picture. myu-group.co.jp Consequently, a significant research trend is the integration of multiple analytical methods to gain a holistic view. Techniques such as X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared/Raman spectroscopy are being used in concert to overcome the limitations of each individual method. myu-group.co.jpscispace.com
XRD analysis, for instance, provides crucial information about the crystalline structure of solid sodium aluminate and can reveal details about Al-O bond distances and coordination. acs.orgosti.gov Studies have shown that anhydrous sodium aluminate possesses a three-dimensional framework of corner-linked AlO₄ tetrahedra. wikipedia.org In its hydrated form, such as NaAlO₂·5/4H₂O, the structure consists of layers of AlO₄ tetrahedra joined into rings. osti.govwikipedia.org Solution X-ray diffraction has been employed to study the structure of aqueous sodium aluminate solutions, indicating that the Al atom is predominantly surrounded by four oxygen atoms, forming Al(OH)₄⁻. acs.org
NMR spectroscopy offers insights into the local environment of specific nuclei, such as ²⁷Al and ²³Na. scispace.com This can help to characterize the different aluminate species present in solution and to study the formation of ion pairs between sodium and aluminate ions. scispace.comcapes.gov.br Raman and IR spectroscopy provide complementary information about the vibrational modes of the aluminate ions, which are sensitive to their structure and bonding. scispace.com By combining these techniques, researchers can build a more complete and accurate model of sodium aluminate's structure and speciation in both solid and solution phases.
Interactive Table: Characterization Techniques for Sodium Aluminate
| Technique | Information Provided | Key Findings |
| X-ray Diffraction (XRD) | Crystalline structure, Al-O distances, phase purity. ijsr.netijsr.net | Anhydrous NaAlO₂ has a 3D framework of AlO₄ tetrahedra; hydrated forms have layered structures. wikipedia.org |
| Nuclear Magnetic Resonance (NMR) | Local atomic environment, speciation in solution, ion pair formation. scispace.com | Can distinguish between different aluminate species and provide evidence for Na⁺-Al(OH)₄⁻ interactions. capes.gov.br |
| Raman/Infrared (IR) Spectroscopy | Vibrational modes, molecular structure of aluminate ions. scispace.com | Complements XRD and NMR data to build a comprehensive structural model. myu-group.co.jp |
Development of Green and Sustainable Synthesis Routes for Sodium Aluminate
Traditional synthesis methods for sodium aluminate can be energy-intensive and may generate significant waste streams. ijsr.net As a result, there is a growing emphasis on developing green and sustainable synthesis routes that are more environmentally friendly and economically viable.
One promising approach involves the utilization of industrial wastes and byproducts as raw materials. For example, methods have been developed to produce sodium aluminate from waste aluminum ash, which not only provides a valuable product but also addresses a waste disposal issue. google.com This process turns an industrial refuse material into a useful starting material, realizing an innoxious and recycling treatment of aluminum scrap ash. google.com
Another avenue of research is the development of cleaner production processes that minimize waste and recycle byproducts. A novel process for synthesizing mesoporous alumina (B75360) from supersaturated sodium aluminate solution uses sodium bicarbonate for neutralization, with cetyltrimethylammonium bromide (CTAB) as a template. rsc.org The sodium carbonate byproduct from this process can be readily recycled by carbonation with carbon dioxide to prepare the sodium bicarbonate reagent solution, creating a more circular and sustainable process. rsc.org
Energy-efficient synthesis methods are also being explored. Combustion synthesis, a rapid and energy-saving technique, has been successfully employed to produce crystalline sodium aluminate. ijsr.netijsr.net This method involves a self-sustaining exothermic reaction between precursors and a fuel, such as honey or urea (B33335), which can significantly reduce the external energy input required compared to conventional high-temperature solid-state reactions. ijsr.netijfmr.com
Interactive Table: Green Synthesis Approaches for Sodium Aluminate
| Approach | Description | Advantages |
| Waste Valorization | Using industrial byproducts like waste aluminum ash as a raw material. google.com | Reduces waste, turns refuse into a valuable product, lowers production cost. google.com |
| Cleaner Production | Processes that recycle byproducts, such as the use of sodium bicarbonate with byproduct recycling. rsc.org | Minimizes waste generation, improves resource efficiency. rsc.org |
| Combustion Synthesis | A rapid, energy-efficient method using an exothermic reaction with a fuel (e.g., honey, urea). ijsr.netijfmr.com | Lowers energy consumption, rapid production, often yields high-purity crystalline products. ijsr.netijsr.net |
Rational Design and Predictive Modeling of Sodium Aluminate-Based Functional Materials
The ability to predict and control the properties of sodium aluminate is crucial for designing advanced functional materials for specific applications. Rational design, guided by predictive modeling, is an emerging area that aims to move beyond trial-and-error approaches to material synthesis.
In industrial processes like the Bayer process for alumina production, the component concentrations in sodium aluminate liquor are critical parameters. deepscn.com Predictive models, such as those based on artificial neural networks (ANN) and stochastic configuration networks (SCN), are being developed to provide real-time, online measurements of these concentrations. deepscn.comresearchgate.netresearchgate.net These models can use easily measurable parameters like conductivity and temperature to predict key component concentrations, enabling better process control and optimization. researchgate.net
Computational modeling at the atomic scale is also being used to understand the fundamental properties of sodium aluminate. Quantum mechanical calculations can elucidate the structural, spectral, and energetic properties of different aluminate species in aqueous solution. scispace.comsemanticscholar.org This fundamental understanding can then be used to rationally design materials with desired properties. For example, understanding the factors that influence the precipitation of gibbsite from sodium aluminate solutions is key to controlling the particle size and morphology of the final alumina product. researchgate.net
The goal of this research is to establish clear structure-property-function relationships. By understanding how the synthesis conditions and composition of sodium aluminate affect its structure, and how that structure in turn dictates its functional properties (e.g., as a coagulant, a catalyst, or a cement accelerator), researchers can tailor the material for optimal performance in a given application. nbinno.commdpi.com
Advanced Theoretical Prediction and Experimental Validation in Complex Systems
The behavior of sodium aluminate in complex chemical systems, such as in industrial process streams or during the synthesis of advanced materials, is governed by a delicate interplay of thermodynamics and kinetics. A key research direction involves the use of advanced theoretical and computational methods to predict this behavior, coupled with rigorous experimental validation.
Ab initio quantum mechanical calculations have been performed on various aluminate and sodium aluminate species in aqueous models to understand their properties. scispace.comsemanticscholar.orggeologyscience.ru These calculations can predict parameters such as Al-O bond distances, vibrational frequencies, and NMR shieldings, which can then be compared with experimental data from techniques like XRD and spectroscopy. scispace.com This synergy between theory and experiment is crucial for validating the theoretical models and for interpreting complex experimental results. For instance, theoretical calculations have been used to assess the formation of sodium aluminate ion pairs in solution, a phenomenon that is difficult to characterize by experimental means alone. scispace.comcapes.gov.br
The insights gained from these fundamental studies are essential for understanding and controlling processes such as the nucleation and growth of sodium-based materials in batteries or the precipitation of aluminum hydroxides from Bayer liquors. researchgate.netnih.gov Theoretical models can help to elucidate the key factors that influence these processes, while experimental studies provide the necessary data to validate and refine the models. nih.gov This integrated approach is critical for advancing the science and technology of sodium aluminate and for developing new applications in areas ranging from energy storage to sustainable chemical production.
Q & A
Basic: What are the standard laboratory synthesis methods for sodium aluminate, and how can reaction conditions be optimized for purity?
Sodium aluminate is typically synthesized by reacting aluminum oxide (Al₂O₃) with sodium hydroxide (NaOH) under controlled temperatures (80–100°C). The reaction proceeds as:
To optimize purity:
- Use stoichiometric excess of NaOH to ensure complete dissolution of Al₂O₃.
- Maintain reaction temperatures below 120°C to avoid side reactions forming hydrated species like NaAl(OH)₄.
- Post-synthesis, filter the solution to remove unreacted Al₂O₃ and evaporate under reduced pressure to crystallize anhydrous NaAlO₂ .
Basic: How is sodium aluminate characterized using X-ray diffraction (XRD) and spectroscopic techniques?
- XRD : Refinement with programs like SHELXL ( ) is critical for resolving crystallographic parameters. Sodium aluminate’s anhydrous form (NaAlO₂) exhibits a cubic structure (space group ), while hydrated forms may require twinning corrections .
- FT-IR Spectroscopy : Peaks at \sim720 cm⁻¹ (Al-O stretching) and \sim450 cm⁻¹ (O-Al-O bending) confirm AlO₂⁻ tetrahedral geometry.
- XRF : Quantifies elemental composition (Na/Al ratio) and detects impurities like SiO₂ or Fe₂O₃ .
Advanced: How can researchers address contradictions in crystallographic data during structure refinement of sodium aluminate?
Discrepancies often arise from:
- Hydration variability : Hydrated forms (e.g., NaAl(OH)₄) may co-crystallize with anhydrous NaAlO₂. Use thermal gravimetric analysis (TGA) to quantify hydration levels.
- Twinning effects : For multi-phase samples, employ the TWIN command in SHELXL to model overlapping reflections .
- Disorder modeling : Partial occupancy of Na⁺ sites can be refined using restraints (e.g., SIMU/ISOR) to stabilize convergence .
Advanced: What methodological approaches are recommended for evaluating the catalytic efficiency of sodium aluminate in heterogeneous catalysis?
- Surface Area Analysis : Use BET isotherms to measure surface area, as catalytic activity correlates with active site density.
- Reaction Kinetics : Monitor cyclohexane oxidation (e.g., to cyclohexanol/cyclohexanone) using GC-MS, with H₂O₂ as a green oxidant. Optimize parameters: catalyst loading (5–10 wt%), temperature (60–80°C), and reaction time (6–12 hr) .
- Leaching Tests : Post-reaction, analyze filtrate via ICP-OES to confirm catalyst stability .
Basic: What are the key safety protocols for handling sodium aluminate in experimental settings?
- Storage : Keep in airtight containers under dry conditions (RH < 30%) to prevent hydrolysis to NaOH and Al(OH)₃ .
- Risk Assessment : Follow protocols like the EU’s REACH Annex VI () for hazard evaluation. Use fume hoods for high-temperature reactions to avoid inhalation of alkaline dust .
Advanced: How does the choice of analytical methods impact the interpretation of sodium aluminate’s thermal stability?
- TGA/DSC : Identifies decomposition steps (e.g., NaAlO₂ → Na₂O + Al₂O₃ above 800°C). Ensure heating rates ≤5°C/min to resolve overlapping events.
- High-Temperature XRD : Captures phase transitions (e.g., cubic → hexagonal Al₂O₃). Calibrate with Si standard to correct for thermal expansion artifacts .
Basic: What are the common impurities in laboratory-synthesized sodium aluminate, and how can they be quantified?
- SiO₂ : Arises from glassware corrosion. Quantify via molybdate-blue spectrophotometry (detection limit: 0.1 ppm).
- Fe³⁺ : Detect via UV-Vis at 304 nm (ferrozine assay). Remove via ion exchange with Chelex-100 resin .
Advanced: What are the best practices for modeling sodium aluminate’s electronic structure using density functional theory (DFT)?
- Basis Sets : Use hybrid functionals (e.g., PBE0) with plane-wave cutoff ≥500 eV. Include Hubbard corrections ( eV) to account for Al³⁺ correlation effects.
- Defect Modeling : For oxygen vacancies, employ a 2×2×2 supercell and optimize with conjugate-gradient algorithms .
Basic: How does pH influence the morphology of sodium aluminate precipitates?
- pH 10–12 : Forms cubic NaAlO₂ crystals (size: 1–5 µm).
- pH > 13 : Promotes colloidal Al(OH)₄⁻, leading to amorphous aggregates. Use dynamic light scattering (DLS) to monitor particle growth .
Advanced: How to reconcile discrepancies between experimental and theoretical ionic conductivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
